Pharmacopeial Monograph Assignment: Des(isopropoxyethyl) Bisoprolol as Specified EP Impurity A vs. Non-Specified Bisoprolol-Related Compounds
Des(isopropoxyethyl) Bisoprolol is specifically designated and structurally defined as EP Impurity A (USP Related Compound A) in the bisoprolol monographs, whereas alternative impurities such as EP Impurity B through I or other process-related byproducts lack this equivalent dual pharmacopeial recognition status [1]. This assignment is binary: either a reference standard carries this official designation with accompanying certified characterization documentation, or it does not. The EP monograph for bisoprolol fumarate explicitly lists Impurity A among specified impurities requiring identification and quantification thresholds [2].
| Evidence Dimension | Regulatory designation and compendial inclusion |
|---|---|
| Target Compound Data | Specified as EP Impurity A and USP Related Compound A; requires identification threshold ≥ 0.2% per ICH Q3B guidelines for specified impurities |
| Comparator Or Baseline | Unspecified bisoprolol impurities or in-house reference materials lacking EP/USP monograph assignment |
| Quantified Difference | Binary inclusion/exclusion from pharmacopeial monograph; quantitative difference in reporting threshold obligations for ANDA submissions |
| Conditions | EP Monograph 0709 (Bisoprolol Fumarate); USP Bisoprolol Fumarate monograph; ICH Q3B(R2) Impurities in New Drug Products |
Why This Matters
Procurement of a non-designated reference material for EP/USP method validation creates an immediate regulatory compliance gap that cannot be remediated without revalidation.
- [1] ChemWhat. Bisoprolol EP Impurity A CAS#: 62572-93-4. Pharmacopeial Classification Documentation. View Source
- [2] Veeprho. Bisoprolol EP Impurity A. Regulatory Classification and Monograph Reference. View Source
